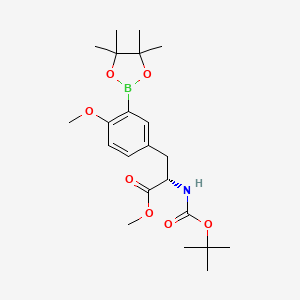

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Beschreibung

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a chiral amino acid derivative featuring:

- A tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety.

- A methyl ester at the C-terminus.

- A 4-methoxy-3-(dioxaborolane)phenyl side chain, where the dioxaborolane (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group enables participation in Suzuki-Miyaura cross-coupling reactions .

- (S)-Stereochemistry at the α-carbon, critical for biological activity and synthetic applications .

This compound is primarily used in medicinal chemistry and radiopharmaceutical synthesis, leveraging the boronate moiety for late-stage functionalization .

Eigenschaften

Molekularformel |

C22H34BNO7 |

|---|---|

Molekulargewicht |

435.3 g/mol |

IUPAC-Name |

methyl (2S)-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C22H34BNO7/c1-20(2,3)29-19(26)24-16(18(25)28-9)13-14-10-11-17(27-8)15(12-14)23-30-21(4,5)22(6,7)31-23/h10-12,16H,13H2,1-9H3,(H,24,26)/t16-/m0/s1 |

InChI-Schlüssel |

JNFFMSNIGJPWKL-INIZCTEOSA-N |

Isomerische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Boronic Ester: The boronic ester moiety is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

Coupling Reactions: The protected amino acid derivative is coupled with the boronic ester under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Features

This compound features:

- Boc-protected amino group : Enhances stability and reactivity.

- Boronic ester moiety : Imparts unique reactivity useful in various chemical transformations.

The molecular formula is with a molecular weight of 405.3 g/mol .

Medicinal Chemistry Applications

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate has shown promise in drug development due to its biological activity. Key applications include:

- Drug Design : The compound's structural elements allow for modifications that can enhance target specificity and efficacy in therapeutic applications.

- Biological Activity : Preliminary studies indicate potential interactions with biological targets relevant to various diseases. Its boronic ester component may facilitate the development of inhibitors for enzymes involved in cancer progression .

Organic Synthesis

This compound is valuable in organic synthesis for several reasons:

- Reactivity : The combination of the Boc-protected amino group and the boronic ester allows for versatile synthetic pathways. It can undergo various reactions such as Suzuki coupling or amination processes.

- Building Block : It serves as a precursor for synthesizing more complex molecules in pharmaceutical chemistry .

Material Science

In material science, the compound's unique properties make it suitable for:

- Polymer Development : The boronic ester can participate in cross-linking reactions, potentially leading to new polymeric materials with enhanced properties.

- Sensor Applications : Due to its ability to form complexes with certain ions or small molecules, it may be utilized in the development of chemical sensors .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

Boronic Ester Moiety: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

Amino Group: The protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Boronate Groups

(a) Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-1H-Indol-3-YL)Propanoate (S16)

- Key Difference : The phenyl ring is replaced with a 1H-indol-3-yl group.

- Applications : Used in the synthesis of tryptophan-derived pharmaceuticals, such as clavicipitic acid precursors .

- Reactivity : The indole boronates exhibit enhanced stability in aqueous media compared to phenyl boronates due to reduced electrophilicity .

(b) Ethyl (S)-2-[Bis(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxycarbonyl)oxy]-2-(trimethylstannyl)phenylpropanoate

- Key Difference : Contains a trimethylstannyl group instead of boronate, enabling Stille couplings.

- Applications: Precursor for 18F-labeled aromatic amino acids in positron emission tomography (PET) .

Analogues with Halogen or Electron-Withdrawing Substituents

(a) (S)-Methyl 3-(4-Bromophenyl)-2-((tert-Butoxycarbonyl)amino)Propanoate

- Key Difference : Substitutes the boronate with a 4-bromophenyl group.

- Properties :

- Applications : Intermediate for Ullmann couplings or nucleophilic aromatic substitutions .

(b) Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-Cyano-2,6-Dimethylphenyl)Propanoate

- Key Difference: Features 4-cyano-2,6-dimethylphenyl substituents.

- Properties: LogP: 2.95 (higher than the boronate due to cyano’s electron-withdrawing effect) . Bioavailability: High GI absorption (vs. moderate for boronate) .

Analogues with Functionalized Aromatic Rings

(a) Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-Iodo-4-Methoxyphenyl)Propanoate

- Key Difference: Replaces boronate with 3-iodo for use in Sonogashira couplings.

- Applications : Radiolabeling and bioconjugation .

(b) 2-[(tert-Butoxycarbonyl)amino]-3-(4-Fluorophenyl)Propanoate

- Key Difference : Substitutes boronate with 4-fluoro .

- Synthesis : Derived from boronate precursors via fluorodeboronation .

- Stability : Resists hydrolysis better than boronate esters .

Physicochemical and Reactivity Comparison

Biologische Aktivität

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate (CAS No. 675832-36-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.32 g/mol. The presence of a tert-butoxycarbonyl (Boc) group and a dioxaborolane moiety suggests potential interactions in biological systems that could be explored for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

- Inhibitory Concentration (IC50) : Compounds exhibiting IC50 values in the low micromolar range (e.g., 0.126 µM against MDA-MB-231 cells) .

- Selectivity : Certain derivatives demonstrated a significant selectivity index when tested against cancerous versus non-cancerous cells .

The mechanism by which these compounds exert their effects may involve:

- Inhibition of Cell Proliferation : Evidence suggests that these compounds can inhibit cell proliferation by inducing apoptosis in cancer cells.

- Targeting Specific Pathways : Some studies indicate that they may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- EGFR Inhibition : Certain derivatives have shown potential as epidermal growth factor receptor (EGFR) inhibitors, arresting the cell cycle at the G2/M phase .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly affect its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased lipophilicity and cellular uptake |

| Variation in the dioxaborolane structure | Altered interaction with target proteins |

Case Studies

Several case studies have documented the efficacy of similar compounds in vivo:

- Xenograft Models : In studies involving MDA-MB-231 xenografts in mice, compounds demonstrated significant tumor reduction compared to controls .

- Toxicity Assessment : Toxicity profiles indicated acceptable safety margins at therapeutic doses (e.g., 800 mg/kg) .

Pharmacokinetics

Pharmacokinetic evaluations have shown that these compounds exhibit moderate absorption and prolonged half-life in animal models. Key pharmacokinetic parameters include:

- Cmax : Maximum concentration achieved in plasma.

- t½ : Half-life indicating how long the compound remains active in the system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.